![molecular formula C12H17N3O2S B11933239 1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)

1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

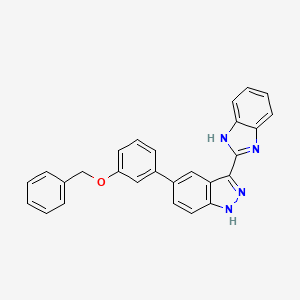

IMM-01 is a novel small-molecule agonist of mammalian Diaphanous-related formins. These formins are proteins that play a crucial role in the assembly of actin filaments and the organization of microfilaments, which are essential for maintaining cell polarity during migration and asymmetric division . IMM-01 has shown promising anticancer effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for IMM-01 are not extensively detailed in the available literature. it is known that IMM-01 is synthesized as a recombinant signal regulatory protein α (SIRPα) IgG1 fusion protein . The industrial production methods involve recombinant DNA technology, where the gene encoding the fusion protein is inserted into a suitable expression system, such as bacteria or mammalian cells, to produce the protein in large quantities .

Analyse Chemischer Reaktionen

IMM-01 undergoes several types of chemical reactions, primarily involving its interaction with cellular proteins. It acts by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the protein. The major products formed from these reactions are activated formins, which then modulate actin and microtubule dynamics .

Wissenschaftliche Forschungsanwendungen

IMM-01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the assembly and organization of actin filaments and microfilaments . In biology, IMM-01 is used to investigate cell migration, polarity, and asymmetric division . In medicine, IMM-01 has shown promising anticancer effects by inducing apoptosis and slowing tumor growth in preclinical models . It is also being studied in combination with other drugs for the treatment of various cancers, including chronic myelomonocytic leukemia and Hodgkin lymphoma . In industry, IMM-01 is used in the development of new therapeutic strategies targeting the cytoskeletal remodeling machinery of cancer cells .

Wirkmechanismus

IMM-01 exerts its effects by acting as an agonist of mammalian Diaphanous-related formins. It disrupts the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . This activation triggers the assembly of actin filaments and the stabilization of microtubules, which are essential for maintaining cell polarity during migration and asymmetric division . Additionally, IMM-01 activates macrophages to enhance anti-tumor activity by blocking the CD47-SIRPα interaction, thereby inducing strong antibody-dependent cellular phagocytosis .

Vergleich Mit ähnlichen Verbindungen

IMM-01 is unique in its ability to activate mammalian Diaphanous-related formins by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain . Similar compounds include IMM-02, which also acts as an agonist of mammalian Diaphanous-related formins and triggers actin assembly and microtubule stabilization . Other related compounds include various GTPase inhibitors and agonists that target the cytoskeletal remodeling machinery in cancer cells .

Eigenschaften

Molekularformel |

C12H17N3O2S |

|---|---|

Molekulargewicht |

267.35 g/mol |

IUPAC-Name |

1-tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18) |

InChI-Schlüssel |

LTFUAYRGVLQXKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)

![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)

![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)